molecular formula C12H24N2O4S B2883733 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate CAS No. 2225136-29-6

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate

Cat. No. B2883733
M. Wt: 292.39
InChI Key: VXVAGSCLTUULLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate, also known as Actin, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications. Actin is a bicyclic compound that contains a thiazolidine ring and a cyclohexylamine moiety. It has been shown to have various biochemical and physiological effects, making it a promising compound for research purposes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate involves the reaction of 2-(chloromethyl)cyclohexylamine with isothiazolidine 1,1-dioxide followed by acetylation of the resulting product.

Starting Materials
2-(chloromethyl)cyclohexylamine, isothiazolidine 1,1-dioxide, acetic anhydride, pyridine, dichloromethane, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Dissolve 2-(chloromethyl)cyclohexylamine in dichloromethane and add isothiazolidine 1,1-dioxide. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium bicarbonate to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with water and dry over sodium sulfate., Step 3: Concentrate the organic layer and dissolve the resulting product in acetic anhydride and pyridine. Stir the mixture at room temperature for 24 hours., Step 4: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with water and dry over sodium sulfate., Step 5: Concentrate the organic layer and purify the product by column chromatography using dichloromethane and ethyl acetate as eluents., Step 6: Acetylate the purified product with acetic anhydride and pyridine. Concentrate the reaction mixture and purify the product by column chromatography using dichloromethane and ethyl acetate as eluents., Step 7: Recrystallize the final product from a suitable solvent to obtain 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate.

Mechanism Of Action

The exact mechanism of action of 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation and cognitive function.

Biochemical And Physiological Effects

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory retention in animal studies.

Advantages And Limitations For Lab Experiments

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate has several advantages for use in laboratory experiments, including its high purity and stability. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, the exact dosage and concentration required for specific experiments may not be well established, which can make it challenging to achieve consistent results.

Future Directions

There are several potential future directions for research on 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate and its potential effects on other neurotransmitters and receptors in the brain. Further research is also needed to determine the optimal dosage and concentration of 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate for specific experimental conditions.

Scientific Research Applications

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

acetic acid;[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.C2H4O2/c11-8-9-4-1-2-5-10(9)12-6-3-7-15(12,13)14;1-2(3)4/h9-10H,1-8,11H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVAGSCLTUULLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(C(C1)CN)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate

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